6-Phosphogluconic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Measuring PPP activity

The level of 6-PGA in cells directly reflects the activity of the PPP. By measuring 6-PGA concentration through techniques like enzymatic assays or liquid chromatography-mass spectrometry (LC-MS): , scientists can assess the PPP's contribution to cellular metabolism under various conditions.

Investigating the regulation of the PPP

Researchers use 6-PGA to study how different factors regulate the PPP. By adding or removing 6-PGA from cell cultures and observing changes in enzyme activity or downstream metabolites, they can gain insights into the mechanisms controlling the pathway's flux.

Understanding the Warburg effect

Cancer cells often exhibit an increased reliance on the PPP, known as the Warburg effect. Studying the metabolism of 6-PGA in cancer cells compared to healthy cells can help researchers understand the specific contributions of the PPP to cancer cell proliferation and identify potential therapeutic targets.

Applications in Enzyme Research

-PGA serves as a substrate for various enzymes involved in the PPP and other metabolic pathways. This makes it a valuable tool for studying enzyme activity and properties:

Characterizing enzyme kinetics

Scientists can use 6-PGA to measure the reaction rate of enzymes like phosphogluconate dehydrogenase and 6-phosphogluconate dehydratase, involved in the metabolism of 6-PGA within the PPP. By varying the concentration of 6-PGA and measuring the reaction rate, they can determine the enzyme's kinetic parameters like Km and Vmax, providing insights into its catalytic efficiency and substrate specificity.

Investigating enzyme inhibition

-PGA can be used to screen for potential inhibitors of enzymes involved in its metabolism. By monitoring the effect of candidate inhibitors on the conversion of 6-PGA to downstream products, researchers can identify compounds that potentially regulate the PPP or other pathways utilizing 6-PGA.

6-Phosphogluconic acid, also known as 6-phospho-D-gluconate, is a phosphorylated sugar acid that plays a crucial role as an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. Its chemical formula is C₆H₁₃O₁₀P, and it has an average molecular weight of 276.1352 g/mol . This compound is characterized by a phosphate group attached to the sixth carbon of the gluconic acid structure, which classifies it within the group of monosaccharide phosphates .

In the pentose phosphate pathway, 6-PGA serves as a branchpoint intermediate. It can either be converted into ribulose-5-phosphate for nucleotide synthesis or be directed towards generating NADPH, a crucial reducing agent involved in various cellular processes []. The pentose phosphate pathway is particularly important in rapidly dividing cells, which require a constant supply of nucleotides and reducing equivalents for biosynthesis and antioxidant defense [].

- Conversion to Ribulose 5-Phosphate: It is oxidatively decarboxylated by the enzyme phosphogluconate dehydrogenase, producing ribulose 5-phosphate, carbon dioxide, and NADPH .

- Dehydration Reaction: In certain microorganisms, it can be converted to 2-keto-3-deoxy-6-phosphogluconate through dehydration catalyzed by 6-phosphogluconate dehydratase .

These reactions are pivotal in cellular metabolism, particularly in generating reducing power (NADPH) and ribose sugars for nucleotide synthesis.

6-Phosphogluconic acid is integral to various metabolic pathways across different organisms. In humans, it is involved in the pentose phosphate pathway, which is essential for producing NADPH and ribose 5-phosphate. NADPH serves as a reducing agent in biosynthetic reactions and helps maintain cellular redox balance . The compound's presence in all living species underscores its fundamental biological significance.

The synthesis of 6-phosphogluconic acid occurs naturally through enzymatic processes:

- From Gluconolactone: The enzyme 6-phosphogluconolactonase hydrolyzes 6-phosphogluconolactone to yield 6-phosphogluconic acid .

- From Adenosine Triphosphate and Gluconic Acid: The reaction can also proceed via the phosphorylation of gluconic acid using adenosine triphosphate, resulting in the formation of 6-phosphogluconic acid along with adenosine diphosphate and protons .

6-Phosphogluconic acid has several applications:

- Biochemical Research: It serves as a critical marker and intermediate in studies related to carbohydrate metabolism and enzymatic pathways.

- Industrial Biotechnology: Its derivatives may be utilized in the production of biofuels and bioplastics due to their role in metabolic engineering.

Several compounds are structurally or functionally similar to 6-phosphogluconic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gluconic Acid | C₆H₁₂O₇ | Lacks phosphate group; used in food industry as preservative. |

| D-Ribulose 5-Phosphate | C₅H₁₃O₅P | Direct product of 6-phosphogluconic acid; crucial for nucleotide synthesis. |

| Glyceraldehyde 3-Phosphate | C₃H₇O₆P | Involved in glycolysis; shares similar phosphate characteristics. |

Uniqueness of 6-Phosphogluconic Acid

What sets 6-phosphogluconic acid apart from these compounds is its role as an intermediate specifically within the pentose phosphate pathway, where it not only contributes to the generation of reducing equivalents but also plays a vital role in ribose sugar production essential for nucleic acids.

Molecular Configuration and Stereochemical Features

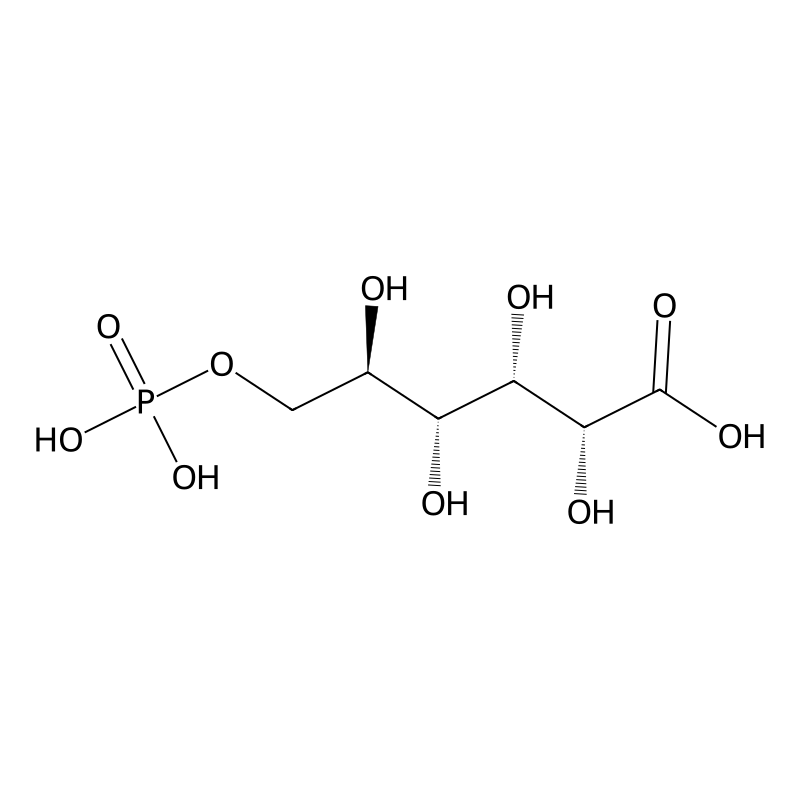

6-Phosphogluconic acid represents a phosphorylated sugar acid with the molecular formula C₆H₁₃O₁₀P and an average molecular weight of 276.1352 daltons [15]. The compound exhibits a monoisotopic molecular weight of 276.024633148 daltons, reflecting its precise atomic composition [15]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(phosphonooxy)hexanoic acid, clearly defining its stereochemical configuration [15].

The molecular structure contains four defined stereocenters, all of which are fully characterized in terms of their spatial arrangement [17]. The stereochemical configuration follows the standard nomenclature with carbon atoms at positions 2, 3, 4, and 5 bearing specific spatial orientations designated as R, S, R, and R respectively [15]. This stereochemical arrangement is crucial for the compound's biological activity and chemical behavior.

The structural features include a carboxylic acid group at the C-1 position, hydroxyl groups at positions 2, 3, 4, and 5, and a phosphate ester linkage at the C-6 position [15]. The Simplified Molecular Input Line Entry System representation OC@HC@@HC@HC@@HC(O)=O provides a complete description of the molecular connectivity and stereochemistry [15].

The compound belongs to the chemical taxonomy class of monosaccharide phosphates, which are characterized as monosaccharides comprising a phosphated group linked to the carbohydrate unit [15]. This classification places 6-phosphogluconic acid within the broader category of organic oxygen compounds and specifically within the subclass of carbohydrates and carbohydrate conjugates [15].

Table 1: Molecular Properties of 6-Phosphogluconic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃O₁₀P | [15] |

| Average Molecular Weight | 276.1352 Da | [15] |

| Monoisotopic Mass | 276.024633148 Da | [15] |

| Chemical Abstracts Service Registry Number | 921-62-0 | [15] |

| International Chemical Identifier Key | BIRSGZKFKXLSJQ-SQOUGZDYSA-N | [15] |

| Number of Stereocenters | 4 | [17] |

| Stereochemical Configuration | (2R,3S,4R,5R) | [15] |

Thermodynamic Stability and pH-Dependent Behavior

The thermodynamic stability of 6-phosphogluconic acid demonstrates significant pH dependency, with the compound exhibiting distinct acid dissociation characteristics [21]. The strongest acidic dissociation constant has been determined to be 1.49, indicating the compound's behavior as a moderately strong acid under physiological conditions [21]. Conversely, the strongest basic dissociation constant is -3.5, reflecting the compound's limited basic character [21].

Under physiological conditions, 6-phosphogluconic acid carries a net charge of -3, indicating that the compound exists predominantly in its deprotonated form at biological pH values [21]. This ionization state significantly influences the compound's solubility, stability, and interaction with other biomolecules in aqueous environments [21].

Thermal stability studies have revealed that 6-phosphogluconic acid and its associated enzymatic systems demonstrate temperature-dependent degradation patterns [27]. Research on related 6-phosphogluconate dehydrogenase enzymes from Escherichia coli indicates that heating at 50 degrees Celsius results in rapid inactivation, suggesting that the compound-enzyme complexes are thermally labile at elevated temperatures [27].

The thermodynamic properties of 6-phosphogluconic acid in biological systems have been studied through analysis of its effects on ribonucleic acid stability [1]. In metabolome conditions designated as Eco80, which contains 6-phosphogluconic acid at a concentration of 3.77 millimolar, the compound contributes to the thermodynamic destabilization of ribonucleic acid helices [1]. This destabilization effect ranges from +0.44±0.23 to +1.17±0.28 kilocalories per mole, with an average destabilization value of +0.69±0.12 kilocalories per mole [1].

Table 2: Thermodynamic and pH Properties of 6-Phosphogluconic Acid

| Parameter | Value | Source |

|---|---|---|

| Strongest Acidic pKa | 1.49 | [21] |

| Strongest Basic pKa | -3.5 | [21] |

| Physiological Charge | -3 | [21] |

| Thermal Stability (50°C) | Rapid inactivation | [27] |

| RNA Destabilization (ΔΔG°₃₇) | +0.69±0.12 kcal/mol | [1] |

| Hydrogen Acceptor Count | 9 | [21] |

The compound's behavior in phosphate buffer systems has been characterized, revealing specific interactions that influence its stability and reactivity [32]. The pH-dependent behavior of 6-phosphogluconic acid is particularly relevant in biological systems where it participates in metabolic pathways under varying pH conditions [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopic analysis of 6-phosphogluconic acid has been extensively documented through multiple experimental approaches [8] [9]. High-resolution proton nuclear magnetic resonance spectroscopy conducted at 500 megahertz in water as solvent has provided detailed structural confirmation of the compound [8]. The experimental conditions employed a sample concentration of 1.21 millimolar at pH 7.00 and a temperature of 25.0 degrees Celsius, with 4,4-dimethyl-4-silapentane-1-sulfonic acid serving as the chemical shift reference [8].

The proton nuclear magnetic resonance spectrum demonstrates excellent sample and spectrum quality assessments, providing reliable spectroscopic data for structural analysis [8]. Comprehensive spectroscopic documentation includes peak assignments and chemical shift values that correspond to the various hydrogen environments within the molecular structure [8]. The availability of multiple nuclear magnetic resonance techniques, including two-dimensional experiments, has enabled complete characterization of the compound's nuclear magnetic resonance properties [9].

Carbon-13 nuclear magnetic resonance spectroscopy has been performed using 400 megahertz instrumentation in deuterium oxide solvent [9]. The experimental protocol included multiple specialized techniques such as Distortionless Enhancement by Polarization Transfer experiments at 90 and 135 degrees, providing detailed information about carbon environments and multiplicities [9]. Two-dimensional heteronuclear single quantum coherence experiments have been utilized to establish connectivity between carbon and hydrogen atoms [9].

The nuclear magnetic resonance studies have been conducted under standardized conditions with samples prepared at 100 millimolar concentration in deuterium oxide, using 4,4-dimethyl-4-silapentane-1-sulfonic acid as the internal reference standard [9]. The experimental temperature was maintained at 298 Kelvin (25 degrees Celsius) with the pH adjusted to 7.4 to ensure physiologically relevant conditions [9].

Table 3: Nuclear Magnetic Resonance Experimental Parameters

| Parameter | ¹H NMR | ¹³C NMR | Source |

|---|---|---|---|

| Frequency | 500 MHz | 400 MHz | [8] [9] |

| Solvent | H₂O/D₂O | D₂O | [8] [9] |

| Sample Concentration | 1.21 mM | 100 mM | [8] [9] |

| Temperature | 25.0°C | 25.0°C | [8] [9] |

| pH | 7.00 | 7.4 | [8] [9] |

| Reference Standard | DSS | DSS | [8] [9] |

Dynamic nuclear magnetic resonance studies have investigated the molecular motion and relaxation properties of 6-phosphogluconic acid in various protein environments [11]. These investigations utilized model-free approaches and reduced spectral density mapping to analyze backbone dynamics, providing insights into the compound's behavior when bound to 6-phosphogluconolactonase enzymes [11]. The relaxation data analysis revealed conformational changes and dynamical perturbations that occur upon ligand binding [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-phosphogluconic acid has been conducted using gas chromatography-mass spectrometry techniques with electron ionization at 70 electron volts in positive ion mode [24]. The molecular ion peak corresponds to the monoisotopic mass of 276.0246 daltons, consistent with the theoretical molecular weight of the compound [24]. The fragmentation patterns have been characterized using computational prediction methods to assist in compound identification and structural confirmation [24].

The mass spectrometric fragmentation analysis reveals characteristic loss patterns that are consistent with the phosphorylated sugar acid structure [24]. Single quadrupole mass spectrometry has been employed to generate detailed fragmentation spectra, with mass resolution maintained at 0.0001 daltons to ensure accurate mass measurements [24]. The ionization process and subsequent fragmentation provide diagnostic information for structural identification and purity assessment [24].

Predicted fragmentation patterns have been generated using computational fragmentation identification methods specifically designed for electron ionization mass spectrometry [24]. These predictions serve as reference spectra for analytical identification purposes, although experimental confirmation remains essential for definitive structural assignment [24]. The computational models provide valuable guidance for interpreting experimental mass spectrometric data and understanding the fragmentation mechanisms [24].

Table 4: Mass Spectrometric Parameters and Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion (M⁺) | 276.0246 Da | [24] |

| Ionization Method | Electron Ionization | [24] |

| Ionization Energy | 70 eV | [24] |

| Ion Mode | Positive | [24] |

| Mass Resolution | 0.0001 Da | [24] |

| Chromatography Type | Gas Chromatography | [24] |

| Instrument Type | Single Quadrupole | [24] |

The spectroscopic characterization data demonstrate that 6-phosphogluconic acid exhibits well-defined and reproducible spectral properties across multiple analytical techniques [8] [9] [24]. The combination of nuclear magnetic resonance and mass spectrometric data provides comprehensive structural confirmation and enables reliable analytical identification of the compound in various sample matrices [8] [9] [24].

The oxidative pentose phosphate pathway represents the primary metabolic route through which 6-phosphogluconic acid participates in cellular metabolism. This pathway serves as a critical alternative to glycolysis for glucose oxidation, providing essential reducing equivalents and pentose sugars for biosynthetic processes [1] [2] [3].

Role in Nicotinamide Adenine Dinucleotide Phosphate Production and Redox Homeostasis

6-Phosphogluconic acid serves as the direct substrate for 6-phosphogluconate dehydrogenase, the third enzyme in the oxidative pentose phosphate pathway sequence [4] [5]. This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconic acid to ribulose 5-phosphate, with concomitant reduction of nicotinamide adenine dinucleotide phosphate to its reduced form, nicotinamide adenine dinucleotide phosphate hydrogen [6] [5].

The enzymatic reaction proceeds through an ordered sequential mechanism where nicotinamide adenine dinucleotide phosphate and 6-phosphogluconic acid bind randomly, followed by ordered product release [7]. Kinetic studies have demonstrated that the enzyme exhibits a Michaelis constant of 0.95 millimolar for 6-phosphogluconic acid and 0.32 millimolar for nicotinamide adenine dinucleotide phosphate under physiological conditions [8]. The homodimeric enzyme structure, with a molecular weight of approximately 132,000 daltons, ensures efficient catalysis with each subunit operating independently [5].

The production of nicotinamide adenine dinucleotide phosphate hydrogen through this reaction is fundamental to cellular redox homeostasis [2] [9]. In cardiomyocytes, glucose-6-phosphate dehydrogenase activity rapidly increases in response to oxidative stress, with enzyme translocation to the cell membrane facilitating increased pentose phosphate pathway flux [9]. This response maintains cytosolic glutathione levels through the nicotinamide adenine dinucleotide phosphate hydrogen-dependent glutathione reductase system [9] [10].

Studies in Corynebacterium glutamicum have revealed that the oxidative pentose phosphate pathway is primarily regulated by the nicotinamide adenine dinucleotide phosphate hydrogen to nicotinamide adenine dinucleotide phosphate ratio, with intracellular concentrations ranging from 130 to 290 micromolar [11]. The enzyme is subject to product inhibition by nicotinamide adenine dinucleotide phosphate hydrogen, with inhibition constants around 25 micromolar for both glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase [11].

Substrate-Product Relationships with 6-Phosphogluconolactone

The formation of 6-phosphogluconic acid from 6-phosphogluconolactone represents a critical hydrolysis step that ensures proper flux through the oxidative pentose phosphate pathway [12] [13] [14]. 6-Phosphogluconolactonase catalyzes this hydrolysis reaction with high specificity for the delta-lactone form, showing no activity on the gamma isomer [14].

Nuclear magnetic resonance spectroscopy studies have revealed the existence of two distinct forms of 6-phosphogluconolactone: delta-6-phosphogluconolactone and gamma-6-phosphogluconolactone [12]. The delta form serves as the physiological substrate for 6-phosphogluconolactonase and undergoes spontaneous hydrolysis to form 6-phosphogluconic acid, while the gamma form represents a metabolically inert byproduct [12].

The enzyme mechanism involves proton transfer to the oxygen-5 ring atom, similar to xylose isomerase and ribose-5-phosphate isomerase [14]. The reaction initiates through hydroxide ion attack at the carbon-5 ester, forming a tetrahedral intermediate followed by ester linkage elimination aided by proton donation from an active site histidine residue [14].

In Escherichia coli, metabolic flux analysis has demonstrated that 6-phosphogluconolactonase is critical for efficient oxidative pentose phosphate pathway functioning [13]. When the enzyme is absent, an alternative extracellular pathway involving spontaneous hydrolysis of gluconolactones to gluconate becomes active, accounting for the entire flux into the oxidative pentose phosphate pathway [13]. This finding underscores the essential role of enzymatic hydrolysis in maintaining normal metabolic flux through the pathway.

Human erythrocytes contain approximately 50 international units of 6-phosphogluconolactonase per gram of hemoglobin, with enzyme activity remaining independent of red cell age [15]. The enzyme shows no requirement for divalent cations and exhibits distinct properties from gluconolactonase, demonstrating high substrate specificity [15].

Entner-Doudoroff Pathway Interactions

The Entner-Doudoroff pathway represents an alternative glucose catabolic route that utilizes 6-phosphogluconic acid as a key intermediate, particularly prevalent in gram-negative bacteria and certain archaea [16] [17].

Conversion to 2-Keto-3-Deoxy-6-Phosphogluconate

6-Phosphogluconic acid serves as the substrate for 6-phosphogluconate dehydratase, the first key enzyme of the Entner-Doudoroff pathway [18] [19]. This enzyme catalyzes the irreversible dehydration of 6-phosphogluconic acid to produce 2-keto-3-deoxy-6-phosphogluconate, with water elimination occurring through a highly specific mechanism [18] [20].

Biochemical characterization of 6-phosphogluconate dehydratase from Caulobacter crescentus has revealed optimal kinetic properties for this conversion [18] [19]. The homodimeric enzyme exhibits a maximum velocity of 61.6 units per milligram and a Michaelis constant of 0.3 millimolar for 6-phosphogluconic acid [18]. The enzyme demonstrates sufficient long-term stability to enable efficient large-scale conversion, with complete substrate turnover achieved at gram scale with 90 percent yield [18].

The dehydration reaction requires manganese chloride as a cofactor and proceeds optimally at pH 8.0 [18]. The enzyme shows strict substrate specificity for 6-phosphogluconic acid, distinguishing it from dihydroxy-acid dehydratases involved in branched-chain amino acid metabolism [21]. Structural modeling has identified divergent domains that account for the non-overlapping substrate affinities between these related enzymes [21].

2-Keto-3-deoxy-6-phosphogluconate represents a unique metabolite specifically associated with the Entner-Doudoroff pathway [18] [16]. This compound serves as the sole substrate for the subsequent aldolase reaction and has been detected in vivo in organisms utilizing this pathway, confirming its physiological relevance [22].

Linkages to Glycolytic and Gluconeogenetic Flux

The Entner-Doudoroff pathway connects to central carbon metabolism through the aldolase-catalyzed cleavage of 2-keto-3-deoxy-6-phosphogluconate [23] [24]. 2-Keto-3-deoxy-6-phosphogluconate aldolase catalyzes the reversible cleavage to produce pyruvate and glyceraldehyde-3-phosphate, both of which are key glycolytic intermediates [23] [24].

This aldolase reaction represents a class I aldolase mechanism involving Schiff base intermediate formation between lysine-133 and the keto substrate [23]. Structural studies have revealed that carbinolamine intermediate formation is stabilized by hydrogen bonding with active site residues, with glutamate-45 providing general base catalysis [23]. The enzyme exhibits high efficiency, with stereospecific addition ensured by aromatic interaction of phenylalanine-135 with the pyruvate methyl group [23].

The pathway provides a net yield of one adenosine triphosphate molecule per glucose processed, compared to two adenosine triphosphate molecules from glycolysis [16] [17]. This lower energy yield is offset by reduced protein requirements and rapid response times during metabolic transitions [25]. Studies in Escherichia coli have demonstrated that the Entner-Doudoroff pathway provides selective advantages during growth acceleration, with flux increasing faster than traditional glycolysis upon nutrient upshifts [25].

The pathway exhibits strong thermodynamic driving force and streamlined glucose import mechanisms [25]. During intermittent nutrient supply conditions, the parallel operation of Entner-Doudoroff and glycolytic pathways manifests evolutionary advantages through rapid metabolic adaptation [25]. This dynamic nature challenges the view of the Entner-Doudoroff pathway as redundant, instead revealing its role as a metabolic design principle for promoting rapid environmental responses [25].

In cyanobacteria and plants, the Entner-Doudoroff pathway has been identified as an overlooked glycolytic route [22] [26]. The pathway is particularly significant under mixotrophic conditions combining light and glucose, as well as during day-night cycles representing common natural conditions [22]. The lower protein costs and adenosine triphosphate yields align with the nutrient-limited rather than energy-limited nature of oxygenic photosynthetic organisms [22].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types